Methanandamid
Übersicht
Beschreibung
Methanandamide (AM-356) is a synthetically created stable chiral analog of anandamide . Its effects have been observed to act on the cannabinoid receptors (specifically on CB 1 receptors, which are part of the central nervous system) found in different organisms such as mammals, fish, and certain invertebrates (e.g. Hydra) .
Synthesis Analysis
Methanandamide is a metabolically stable congener of anandamide that has higher affinity for the cannabinoid receptor . Of the analogs tested, ®-methanandamide exhibited the highest affinity for the cannabinoid receptor with a Ki of 20 +/- 1.6 nM, 4-fold lower than that of anandamide (Ki = 78 +/- 2 nM) .
Molecular Structure Analysis
The molecular structure of Methanandamide is C23H39NO2 . It has a molar mass of 361.570 g·mol −1 .
Physical and Chemical Properties Analysis
Methanandamide has the chemical formula C23H39NO2 and a molar mass of 361.570 g·mol −1 . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 17 rotatable bonds .
Wissenschaftliche Forschungsanwendungen
Behandlung von Parodontitis
Methanandamid: wurde hinsichtlich seines Potenzials zur Behandlung von Parodontitis untersucht, einer schweren Zahnfleischerkrankung, die das Weichgewebe schädigt und den Knochen zerstört, der Ihre Zähne trägt. Forschungen zeigen, dass eine Langzeitbehandlung mit this compound den Alveolarknochenverlust und die Produktion von Entzündungsmediatoren wie Tumornekrosefaktor-alpha und Stickstoffmonoxid bei Ratten signifikant reduzieren kann . Dies deutet auf seine potenzielle Anwendung in der Zahngesundheit hin, insbesondere bei der Behandlung und Behandlung von Parodontalerkrankungen.
Krebsforschung
Im Bereich der Onkologie hat sich gezeigt, dass this compound Apoptose in menschlichen Gebärmutterhalskarzinomzellen induziert. Dieser Prozess beinhaltet einen Cyclooxygenase-2-abhängigen Weg, was darauf hindeutet, dass this compound zur Entwicklung neuer therapeutischer Strategien zur Behandlung von Krebs eingesetzt werden könnte . Die Studie hebt die Rolle von this compound bei der Modulation wichtiger Zell-Signalwege hervor, die für die Entwicklung von Antikrebsmedikamenten entscheidend sein könnten.
Herz-Kreislauf-Gesundheit
This compound wurde auch hinsichtlich seiner Auswirkungen auf die Herz-Kreislauf-Gesundheit untersucht. Insbesondere wurde festgestellt, dass es eine Entspannung in der Arteria mesenterica superior (sMA) von spontan hypertensiven Ratten induziert, was Auswirkungen auf die Behandlung von Bluthochdruck und anderen Herz-Kreislauf-Erkrankungen haben könnte . Die Fähigkeit von this compound, den Gefäßtonus zu beeinflussen, deutet auf sein Potenzial als therapeutisches Mittel in der Herz-Kreislauf-Medizin hin.
Wirkmechanismus
Target of Action
Methanandamide (AM-356) is a synthetically created stable chiral analog of anandamide . Its primary targets are the cannabinoid receptors , specifically the CB1 receptors , which are part of the central nervous system . These receptors are found in different organisms such as mammals, fish, and certain invertebrates .
Mode of Action
Methanandamide interacts with its targets, the CB1 receptors, causing a variety of effects. For instance, it has been observed to decrease outward potassium ion (K+) currents in rat mesenteric myocytes . This effect is similar to that observed in smooth muscle cells from the rat aorta .
Biochemical Pathways
Methanandamide’s action affects several biochemical pathways. It has been linked to the activation of type 1 vanilloid (TRPV1) receptors on primary afferent perivascular nerves, stimulating the release of calcitonin gene-related peptide (CGRP) . Additionally, it has been associated with the cytochrome P450 pathway, contributing to methanandamide-induced vasorelaxation in rat aorta .
Pharmacokinetics
It is known that methanandamide is a stable analog of anandamide, suggesting it may have improved metabolic stability .
Result of Action
The action of methanandamide results in various molecular and cellular effects. For example, it has been shown to relax and hyperpolarize intact mesenteric vessels by releasing CGRP from perivascular nerves . This suggests that methanandamide may have potent vasodilatory actions in a variety of vascular preparations .
Safety and Hazards
Zukünftige Richtungen
Both preclinical and clinical studies strongly support TASK-1 channels as important players in the pathology of pulmonary vascular diseases . As TASK-1 channels regulate resting membrane potential in human PASMC and consequently low pulmonary vascular tone, in order to achieve maximum vasodilation under . The current data points to cannabinoids as important molecules modulating various physiological processes, including the restriction of cancer cells growth, supporting the therapeutic actions of cannabinoids and specifically their potential as anticancer agents .
Biochemische Analyse
Biochemical Properties
Methanandamide has been observed to act on the cannabinoid receptors, particularly CB1 receptors . This interaction plays a significant role in various biochemical reactions. The compound’s effects have been linked to the cytochrome P450 pathway, contributing to its vasorelaxation properties in rat aorta .
Cellular Effects
Methanandamide has been shown to have various effects on different types of cells. For instance, it has been observed to decrease outward K+ currents in smooth muscle cells of small mesenteric arteries . In high fat diet-induced obese mice, methanandamide only inhibited gastric vagal afferent responses to tension .
Molecular Mechanism
Methanandamide exerts its effects at the molecular level through its interaction with cannabinoid receptors. Specifically, it acts on CB1 receptors, which are part of the central nervous system . This interaction influences various cellular and molecular processes, including enzyme activation or inhibition and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of methanandamide have been studied over time in laboratory settings. For instance, in high fat diet-induced obese mice, methanandamide only inhibited gastric vagal afferent responses to tension . This suggests that the compound’s effects may change over time, possibly due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of methanandamide can vary with different dosages in animal models. For example, in squirrel monkeys, methanandamide has been observed to serve as a reinforcer of drug-taking behavior . The specific effects can depend on the dosage, with potential threshold effects and possible toxic or adverse effects at high doses .
Metabolic Pathways
Methanandamide is involved in various metabolic pathways. It has been linked to the cytochrome P450 pathway, which contributes to its vasorelaxation effects in rat aorta . This could also include interactions with enzymes or cofactors, as well as potential effects on metabolic flux or metabolite levels .
Transport and Distribution
Methanandamide is transported and distributed within cells and tissues. While specific transporters or binding proteins have not been identified, the compound’s interaction with cannabinoid receptors suggests that it may be distributed in areas where these receptors are present .
Subcellular Localization
Given its interaction with cannabinoid receptors, it is likely that the compound is localized in areas where these receptors are present
Eigenschaften
{ "Design of the Synthesis Pathway": "Methanandamide can be synthesized using a modified version of the classical amidation reaction. The reaction involves the condensation of arachidonic acid with ethanolamine in the presence of a coupling agent, followed by reduction of the resulting amide to form methanandamide.", "Starting Materials": [ "Arachidonic acid", "Ethanolamine", "Coupling agent (e.g. dicyclohexylcarbodiimide)", "Reducing agent (e.g. lithium aluminum hydride)" ], "Reaction": [ "Step 1: Activation of arachidonic acid using a coupling agent. This involves the addition of dicyclohexylcarbodiimide (DCC) to a solution of arachidonic acid in anhydrous dichloromethane.", "Step 2: Addition of ethanolamine to the activated arachidonic acid. The reaction mixture is stirred at room temperature for several hours to allow for the formation of the amide bond.", "Step 3: Reduction of the resulting amide to form methanandamide. This is achieved by adding a reducing agent such as lithium aluminum hydride (LiAlH4) to the reaction mixture. The reaction is allowed to proceed for several hours at room temperature, after which the excess reducing agent is quenched with water.", "Step 4: Purification of the crude product using column chromatography or recrystallization to obtain pure methanandamide." ] } | |
CAS-Nummer |
157182-49-5 |
Molekularformel |
C23H39NO2 |
Molekulargewicht |
361.6 g/mol |
IUPAC-Name |
N-[(2R)-1-hydroxypropan-2-yl]icosa-5,8,11,14-tetraenamide |
InChI |
InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-22(2)21-25/h7-8,10-11,13-14,16-17,22,25H,3-6,9,12,15,18-21H2,1-2H3,(H,24,26)/t22-/m1/s1 |
InChI-Schlüssel |
SQKRUBZPTNJQEM-JOCHJYFZSA-N |
Isomerische SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)N[C@H](C)CO |
SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(C)CO |
Kanonische SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(C)CO |
Aussehen |
Assay:≥98%A solution in ethanol |
Synonyme |
[R-(all-Z)]-N-(2-Hydroxy-1-methylethyl)-5,8,11,14-eicosatetraenamide; _x000B_(5Z,8Z,11Z,14Z)-N-[(1R)-2-Hydroxy-1-methylethyl]-5,8,11,14-eicosatetraenamide; AM 356 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Methanandamide primarily interacts with cannabinoid receptors, specifically the CB1 receptor. [, , , , , ] This interaction typically leads to the inhibition of adenylate cyclase activity, reducing intracellular cyclic AMP (cAMP). [] Downstream effects of this interaction are diverse and include:
- Inhibition of neurotransmitter release: Methanandamide, through CB1 receptor activation, can inhibit the release of neurotransmitters such as glutamate, GABA, and acetylcholine in the brain, contributing to its effects on cognition, memory, and motor function. []
- Modulation of ion channels: Methanandamide can influence the activity of various ion channels, including calcium and potassium channels, which contributes to its effects on neuronal excitability, smooth muscle contraction, and other physiological processes. [, , ]
- Activation of intracellular signaling pathways: Methanandamide binding to CB1 receptors can trigger various intracellular signaling pathways, such as mitogen-activated protein kinase (MAPK) pathways, involved in gene expression, cell proliferation, and inflammation. [, ]
A:
A: Research indicates that modifications to the structure of Methanandamide can significantly impact its activity, potency, and selectivity for cannabinoid receptors. [, , ]
- Chirality: The (R)-enantiomer of Methanandamide exhibits higher affinity for the CB1 receptor compared to the (S)-enantiomer. []
- Metabolic Stability: The presence of the methyl group in Methanandamide, compared to Anandamide, increases its metabolic stability by providing resistance to hydrolysis by fatty acid amide hydrolase (FAAH). [, , ]
- Head Group Modifications: Structural modifications to the ethanolamide headgroup of Methanandamide can alter its CB1 receptor affinity and functional activity. []
- Encapsulation in nanoparticles: This approach can protect Methanandamide from degradation and enhance its delivery to target tissues. []
- Use of cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with Methanandamide, improving its solubility and stability in aqueous solutions. []
- Lipid-based formulations: Incorporating Methanandamide into liposomes or other lipid-based carriers can improve its solubility and facilitate its transport across biological membranes. []
A:
- In vitro: Methanandamide has demonstrated efficacy in various cell-based assays. For example, it can inhibit the production of pro-inflammatory cytokines like IL-6, IL-8, and MCP-1 in human periodontal ligament cells stimulated with Porphyromonas gingivalis lipopolysaccharide. [] It can also induce capacitation in bull spermatozoa through the activation of CB1 and TRPV1 receptors. []
A: Data on the toxicity and safety profile of Methanandamide is currently limited. While acute administration of Methanandamide in animals has been shown to produce cannabinoid-like effects, including hypothermia, hypokinesia, and antinociception, detailed information on potential long-term effects is lacking. [] More comprehensive toxicological studies are needed to assess its safety profile thoroughly. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.